[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide

Valence tautomerism Thermal stability Physical organic chemistry

Researchers studying valence tautomerism require a thermally inert control compound, but the common 5,7-dimethyl analog undergoes reversible rearrangement at 90-110 °C, compromising baseline measurements. CAS 54215-27-9 lacks the requisite 7-methyl group and remains structurally static across this temperature range, making it the definitive reference compound for variable-temperature NMR, DSC, and kinetic studies. - Remains structurally static across 90-110 °C, unlike the 5,7-dimethyl analog, eliminating signal drift during VT-NMR and DSC experiments. - Exocyclic N-oxide oxygen provides a unique metal-coordination site for Pt(II)/Pd(II) complex synthesis, altering stoichiometry and cis/trans isomer ratios. - Part of a focused antioxidant SAR library; enables deconvolution of the N-oxide moiety's contribution to free radical scavenging capacity.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 54215-27-9
Cat. No. B13104691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide
CAS54215-27-9
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=[N+](N3C=CC(=NC3=N2)C)[O-]
InChIInChI=1S/C13H12N4O/c1-9-3-5-11(6-4-9)12-15-13-14-10(2)7-8-16(13)17(12)18/h3-8H,1-2H3
InChIKeyZYOGSWPWPNAMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 1-Oxide: Identity & Comparators


[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide (CAS 54215-27-9) is a heterocyclic small molecule featuring a fused triazole-pyrimidine bicyclic core bearing a methyl substituent at the 5-position, a 4-methylphenyl (p-tolyl) group at the 2-position, and an N-oxide functionality at the 1-position . This compound belongs to the broader 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a class recognized for diverse pharmacological activities including antitumor, antibacterial, antifungal, antiviral, and antiparasitic effects [1]. The closest analogs for procurement comparison include: (i) 5,7-dimethyl-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine 1-oxide (CAS 54214-61-8), the 5,7-dimethyl analog; (ii) 7-chloro-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2148351-94-2), the 7-chloro congener; and (iii) 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, the 7-hydroxy tautomer .

Thermally stable for variable-temperature studies; lacks 7-methyl group required for degenerate valence tautomerism
N-oxide oxygen at 1-position supports metal coordination chemistry and hydrogen-bonding studies
2-(4-Methylphenyl) triazolopyrimidine core aligns with cytotoxicity SAR libraries and cell-model screening
Electron-rich N-oxide scaffold relevant for antioxidant activity screening and radical-scavenging assays

Generic Substitution Risks for CAS 54215-27-9


Within the 1,2,4-triazolo[1,5-a]pyrimidine class, minor structural modifications produce substantial divergence in physicochemical behavior and biological profile. The N-oxide functionality at the 1-position fundamentally alters electronic distribution across the heterocyclic core, affecting hydrogen-bonding capacity, solubility, and metal-coordination geometry relative to the non-oxidized parent heterocycle [1]. The methyl-versus-dimethyl substitution pattern at C-5/C-7 modulates steric hindrance and tautomeric equilibria: the 5,7-dimethyl analog (CAS 54214-61-8) exhibits a reversible degenerate valence tautomerism at 90–110 °C that is absent in the 5-methyl monosubstituted system [2]. Furthermore, the 7-position substituent identity (H vs. Cl vs. OH) governs key reactivity handles for downstream derivatization, rendering these analogs non-interchangeable as synthetic building blocks . Consequently, generic selection of any triazolopyrimidine without verifying the specific CAS registration risks introducing unintended differences in stability, reactivity, and biological readout.

Target
5-Methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 1-oxide (CAS 54215-27-9)
Thermally static across 90–110 °C; N-oxide coordination site available; 7-H for further derivatization
vs
Possible Substitute
5,7-Dimethyl analog (CAS 54214-61-8)
Undergoes reversible degenerate valence tautomerism at 90–110 °C; may complicate thermal characterization and QC
Target
N-oxide oxygen present
Exocyclic oxygen provides additional metal-coordination handle and H-bond acceptor
vs
Possible Substitute
Non-oxidized parent (5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine)
Lacks exocyclic oxygen; metal binding limited to endocyclic nitrogens; coordination geometry may shift
Target
7-position H
Unsubstituted 7-position enables selective functionalization
vs
Possible Substitute
7-Chloro (CAS 2148351-94-2) or 7-hydroxy analogs
7-substituent alters reactivity and may compete for metal binding; not interchangeable as synthetic building blocks

Differentiation Evidence for CAS 54215-27-9


Valence Tautomerism vs. 5,7-Dimethyl Analog

The 5,7-dimethyl analog 5,7-dimethyl-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine 1-oxide (CAS 54214-61-8) undergoes a reversible degenerate valence tautomerism at 90–110 °C, as documented by Gilchrist et al. (1974) [1]. This thermal rearrangement involves N-oxide oxygen migration and ring reorganization. In contrast, the 5-methyl monosubstituted compound (CAS 54215-27-9) lacks the 7-methyl group and is structurally incapable of undergoing this degenerate process, conferring thermal stability across this temperature window. For applications requiring heating (e.g., reflux synthesis, hot filtration, DSC analysis), this absence of tautomeric interconversion eliminates one source of structural ambiguity.

Thermal Tautomerism
Direct comparison
Target (CAS 54215-27-9) lacks 7-methyl group; no degenerate valence tautomerism observed at 90–110 °C.
Comparator (5,7-dimethyl analog, CAS 54214-61-8) undergoes reversible tautomeric rearrangement at 90–110 °C (Gilchrist et al., 1974).
Single-species behavior supports thermal stability studies
Qualitative structural difference; tautomerism absent in target
Valence tautomerism Thermal stability Physical organic chemistry

N-Oxide Coordination Chemistry vs. Non-Oxidized Analogs

The N-oxide functionality at the 1-position introduces an exocyclic oxygen atom that serves as an additional hydrogen-bond acceptor and metal-coordination site. Studies on platinum(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrate that the identity and position of heteroatom substituents critically influence complex geometry, stability, and cis/trans isomer ratios, as determined by combined ¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt NMR, IR, X-ray crystallography, and DFT computations [1]. The N-oxide oxygen in CAS 54215-27-9 provides a coordination handle absent in the non-oxidized parent heterocycle 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. This additional ligating atom can alter metal-binding stoichiometry, geometry, and complex stability, distinguishing the 1-oxide from its non-oxidized analog in metallodrug design and catalysis applications.

Coordination Site
Class-level inference
N-oxide oxygen at 1-position provides exocyclic metal-coordination site.
Pt(II) complexes with analogous triazolopyrimidines show altered geometry and cis/trans ratios when N-oxide is present (NMR, XRD, DFT; Int. J. Mol. Sci. 2022).
Non-oxidized analog lacks this coordination handle.
N-oxide may alter metal-binding stoichiometry and geometry
Direct data for this pair not measured; class-level trend
Coordination chemistry Metal complexation Electronic structure

Antioxidant Capacity in Triazolopyrimidine N-Oxides

Lahmidi et al. (2019) evaluated the antioxidant activity of structurally characterized 1,2,4-triazolo[1,5-a]pyrimidine derivatives using both DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays [1]. While CAS 54215-27-9 was not directly tested in this study, the class-level data establish that triazolopyrimidines with electron-rich aromatic substituents and N-oxide or carbonyl oxygen atoms demonstrate measurable radical scavenging activity. The presence of the 1-oxide group in CAS 54215-27-9 is expected to contribute to antioxidant potential through enhanced electron delocalization relative to non-oxidized analogs, though direct comparative data for this specific compound remain absent.

Antioxidant Potential
Class-level inference
Triazolopyrimidines with N-oxide or carbonyl oxygen show measurable radical scavenging in DPPH and FRAP assays (Lahmidi et al., 2019). CAS 54215-27-9 not directly tested.
Scaffold may support antioxidant screening; N-oxide enhances electron delocalization
No direct comparative data; class-level SAR pattern
Antioxidant activity DPPH assay FRAP assay

Antitumor Cytotoxicity of Triazolopyrimidine Scaffolds

Multiple independent studies confirm that 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibit potent and selective cytotoxicity against human cancer cell lines. Representative data include: compound 4c (a trimethoxyphenyl-substituted triazolopyrimidine) with IC₅₀ = 0.53 μM against HCT-116 colon cancer cells [1]; compound 6i with IC₅₀ = 0.96 μM against MGC-803 gastric cancer cells and approximately 38-fold selectivity over normal GES-1 cells [2]; and 5-phenyl-triazolo[1,5-a]pyrimidine with IC₅₀ = 3.91 μM against MCF-7 breast cancer cells [3]. While CAS 54215-27-9 itself lacks direct cell-based antitumor data in the public domain, the class-level evidence demonstrates that the 2-(4-methylphenyl) substitution pattern and the triazolopyrimidine core are privileged motifs for antitumor SAR exploration. The N-oxide functionality may further modulate cytotoxicity through altered electronic properties and hydrogen-bonding capacity compared to non-oxidized analogs.

Cytotoxicity Context
Class-level inference
2-Aryl triazolopyrimidines show submicromolar to low micromolar IC₅₀ in cancer cell lines (e.g., HCT-116 IC₅₀ 0.53 μM; MGC-803 IC₅₀ 0.96 μM, ~38-fold selectivity over normal cells; MCF-7 IC₅₀ 3.91 μM). Direct data for CAS 54215-27-9 unavailable.
Core scaffold supports cell-model cytotoxicity evaluation
Class-level evidence; requires compound-specific validation
Antitumor activity Cytotoxicity Cancer cell lines

Application Scenarios for CAS 54215-27-9


Thermal Stability & Tautomerism Studies

CAS 54215-27-9 serves as a thermally stable reference compound for studying valence tautomerism in triazolopyrimidine N-oxides. Unlike its 5,7-dimethyl analog (CAS 54214-61-8), which undergoes reversible degenerate valence tautomerism at 90–110 °C, the target compound lacks the requisite 7-methyl group and remains structurally static across this temperature range [1]. This differential behavior makes CAS 54215-27-9 the preferred choice for variable-temperature NMR, DSC, or kinetic studies where a single, non-interconverting species is required as a control or baseline comparator.

N-Oxide Ligand for Coordination Chemistry & Metallodrug Design

The N-oxide oxygen at the 1-position provides an exocyclic metal-coordination site that is structurally precluded in non-oxidized triazolopyrimidines [1]. For research groups synthesizing platinum(II), palladium(II), or other transition metal complexes, CAS 54215-27-9 offers an additional ligation mode that can alter coordination geometry, complex stoichiometry, and cis/trans isomer ratios. This differentiates it from the non-oxidized parent scaffold and from 7-substituted analogs (e.g., 7-chloro or 7-hydroxy derivatives) where the 7-position substituent may compete for metal binding.

Antioxidant SAR: N-Oxide Scaffold Inclusion

Class-level evidence demonstrates that 1,2,4-triazolo[1,5-a]pyrimidines with exocyclic oxygen atoms exhibit measurable radical-scavenging activity in DPPH and FRAP assays [1]. CAS 54215-27-9 is a suitable candidate for inclusion in focused antioxidant SAR libraries as the N-oxide-containing representative, enabling direct comparison with non-oxidized, 7-chloro, and 7-hydroxy analogs to deconvolute the contribution of the N-oxide moiety to free radical scavenging capacity.

Anticancer Screening: 2-Aryl Triazolopyrimidine Core

Multiple triazolopyrimidines with 2-aryl substitution exhibit submicromolar to low micromolar IC₅₀ values against diverse human cancer cell lines (HCT-116: IC₅₀ = 0.53 μM; MGC-803: IC₅₀ = 0.96 μM with ~38-fold tumor selectivity; MCF-7: IC₅₀ = 3.91 μM) [1][2][3]. CAS 54215-27-9, bearing the 2-(4-methylphenyl) substituent characteristic of active analogs, warrants procurement for antitumor screening panels. Its N-oxide functionality may confer differentiated cytotoxicity profiles relative to non-oxidized or 7-substituted comparators, justifying its inclusion as a distinct chemotype within broader triazolopyrimidine SAR campaigns.

Application
Selection Property
Validation Focus
Thermal stability & tautomerism studies
Absence of degenerate valence tautomerism
Single-species behavior under heating
Coordination chemistry & metallodrug design
N-oxide exocyclic oxygen donor
Metal-complex geometry and stoichiometry
Antioxidant SAR libraries
Electron-rich N-oxide scaffold
Radical-scavenging capacity (DPPH/FRAP)
Cytotoxicity screening in cancer cell models
2-(4-Methylphenyl) triazolopyrimidine core
Cell-viability endpoints and selectivity profiling
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